

In-Depth Technical Guide to the Thermodynamic Properties of Iodine Azide

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Compound of Interest

Compound Name: Iodine azide

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Abstract

Iodine azide (IN_3) is a highly reactive and explosive inorganic compound that holds significant interest in synthetic chemistry for the introduction of the azide functionality. Despite its utility, its inherent instability presents substantial challenges for handling and characterization. This technical guide provides a comprehensive overview of the thermodynamic properties of **iodine azide**, drawing from available experimental and computational data. The guide summarizes key quantitative data, details experimental protocols for its synthesis, and visualizes important reaction pathways. Due to the hazardous nature of crystalline **iodine azide**, a thorough understanding of its thermodynamic properties is critical for its safe application in research and development.

Introduction

Iodine azide is a yellow solid that is highly sensitive to shock and friction, making its isolation and handling in pure form extremely hazardous.[1] Consequently, it is most often generated in situ for immediate use in chemical reactions.[1][2] The compound's reactivity stems from the polar I-N bond and the high energy content of the azide group.[1] This guide aims to consolidate the known thermodynamic data and synthetic methodologies to provide a core resource for professionals working with or considering the use of this energetic material.

Thermodynamic Data

Experimental determination of the thermodynamic properties of **iodine azide** is scarce due to its explosive nature. Therefore, much of the available data is derived from computational studies and comparisons with other halogen azides.

Quantitative Thermodynamic Properties

A comprehensive set of experimentally determined standard thermodynamic properties for **iodine azide** is not available in the refereed literature. However, computational chemistry provides valuable estimates.

Thermodynamic Property	Symbol	Value	Notes
Molar Mass	M	168.92 g/mol	Calculated from atomic weights.[1]
Enthalpy of Reaction for Synthesis*	ΔH_{rxn}	$\approx +15$ kJ/mol	This is the calculated enthalpy for the reaction of trimethylsilyl azide and iodine monochloride to form iodine azide and trimethylsilyl chloride. It is not the standard enthalpy of formation. [2]
I-N ₃ Bond Dissociation Energy (BDE)	BDE(I-N ₃)	188.7 kJ/mol (45.1 kcal/mol)	This value indicates a relatively weak covalent bond, contributing to the compound's reactivity. [3]
Standard Enthalpy of Formation (gas)	$\Delta H_f^\circ(g)$	Not Experimentally Determined	Due to its explosive nature, direct calorimetric measurement is challenging. Explosives often have positive enthalpies of formation.[4]
Standard Molar Entropy (gas)	$S^\circ(g)$	Not Experimentally Determined	
Gibbs Free Energy of Formation (gas)	$\Delta G_f^\circ(g)$	Not Experimentally Determined	A positive Gibbs free energy of formation is expected, indicating

thermodynamic
instability relative to its
constituent elements.

*Note: The synthesis reaction is: $\text{Me}_3\text{SiN}_3 + \text{ICl} \rightarrow \text{IN}_3 + \text{Me}_3\text{SiCl}$.[\[2\]](#)

Decomposition and Stability

Iodine azide is a kinetically unstable molecule. Its decomposition is highly exothermic and can be initiated by thermal or mechanical shock.

- Thermal Decomposition: Upon heating, the weak iodine-nitrogen bond can undergo homolytic cleavage, leading to the formation of radicals and initiating a decomposition cascade.[\[2\]](#)
- Products of Decomposition: The explosive decomposition of **iodine azide** is expected to produce elemental iodine (I_2) and nitrogen gas (N_2), a thermodynamically very stable molecule. The large positive entropy change associated with the formation of gaseous products contributes to the driving force of the explosion.[\[4\]](#)
- Handling Precautions: Pure **iodine azide** is a dark, crystalline solid that is explosive when neat.[\[5\]](#) Solutions of **iodine azide** in solvents like dichloromethane or acetonitrile can be handled with relative safety at concentrations below 3%.[\[1\]](#) Evaporation of these solutions to dryness has been reported to result in explosions.[\[5\]](#) It is crucial to use an explosion shield when handling this reagent.[\[5\]](#)

Experimental Protocols

Due to the hazards associated with solid **iodine azide**, in situ generation is the preferred method for its use in synthesis.

In Situ Generation of Iodine Azide from Sodium Azide and Iodine Monochloride

This is a widely used method for generating **iodine azide** for immediate consumption in a reaction mixture.[\[5\]](#)

Materials:

- Sodium azide (NaN_3)
- Iodine monochloride (ICl)
- Acetonitrile (MeCN), anhydrous
- Alkene or other substrate
- Reaction vessel equipped with a magnetic stirrer and a nitrogen inlet
- Cooling bath (-10 to $0\text{ }^\circ\text{C}$)

Procedure:

- A slurry of sodium azide (0.25 mol) in anhydrous acetonitrile (100 mL) is prepared in the reaction vessel under a nitrogen atmosphere.
- The slurry is cooled to between -10 and $0\text{ }^\circ\text{C}$ using a cooling bath.
- Iodine monochloride (0.113 mol), either neat or dissolved in acetonitrile, is added to the stirred slurry over a period of 10-20 minutes.
- The mixture is stirred for an additional 10-20 minutes at the same temperature to ensure the formation of **iodine azide**.
- The alkene or other substrate (0.1 mol) is then added to the reaction mixture, either neat or dissolved in acetonitrile.
- The reaction mixture is allowed to warm to room temperature ($20\text{ }^\circ\text{C}$) and is stirred for 8-24 hours.
- Upon completion of the reaction, the excess **iodine azide** must be quenched. This is typically achieved by washing the reaction mixture with an aqueous solution of sodium thiosulfate (5%) until the organic layer is colorless.[5]

Safety Note: Sodium azide is highly toxic. Iodine monochloride is corrosive and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. An explosion shield should be in place.

Synthesis of Crystalline Iodine Azide from Silver Azide and Iodine

This method allows for the preparation of a pure solution of **iodine azide**, from which the solid can be obtained by careful evaporation. This procedure should only be attempted by experienced chemists with appropriate safety measures in place due to the extreme explosion hazard of solid **iodine azide**.^[1]

Materials:

- Silver azide (AgN_3), moist
- Iodine (I_2)
- Dichloromethane (CH_2Cl_2), anhydrous
- A drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

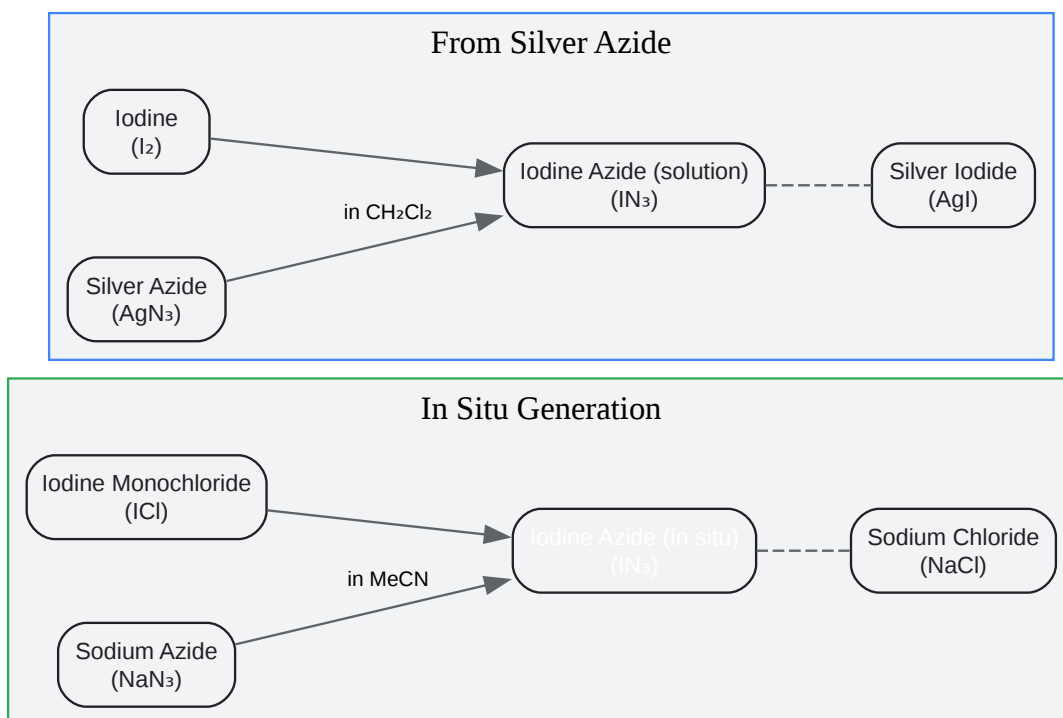
- Moist silver azide is suspended in anhydrous dichloromethane. Note: Silver azide must be handled while moist to prevent detonation.
- A drying agent is added to the suspension to remove residual water, as even trace amounts of water can cause the decomposition of **iodine azide**.^[1]
- Elemental iodine is added to the dried suspension. The reaction proceeds as follows: $\text{AgN}_3 + \text{I}_2 \rightarrow \text{IN}_3 + \text{AgI}$.
- The resulting mixture contains a solution of **iodine azide** and a precipitate of silver iodide. The silver iodide can be removed by filtration.

- The filtrate is a pure solution of **iodine azide** in dichloromethane.
- Extreme Caution: Careful and slow evaporation of the solvent will yield needle-shaped golden crystals of **iodine azide**.^[1] This step is exceptionally hazardous and should be avoided unless absolutely necessary.

Reaction Pathways and Mechanisms

Synthesis of Iodine Azide

The two primary methods for generating **iodine azide** are depicted below. The in situ method is generally preferred for safety reasons.

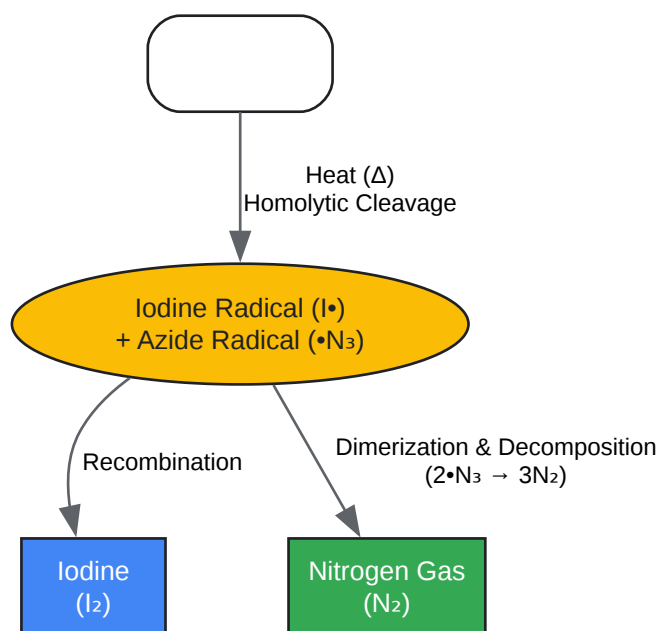


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Caption: Synthesis pathways for **iodine azide**.

Thermal Decomposition of Iodine Azide

The thermal decomposition of **iodine azide** is a highly exothermic process that proceeds via a radical mechanism, leading to the formation of stable products.



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Caption: Thermal decomposition pathway of **iodine azide**.

Conclusion

Iodine azide is a valuable reagent in synthetic chemistry, but its utility is tempered by its significant explosive hazard. The lack of comprehensive experimental thermodynamic data underscores the challenges in studying such energetic materials. The available computational data and synthetic protocols, particularly for in situ generation, provide a framework for its safer handling and application. For professionals in research and drug development, a cautious and well-informed approach is paramount when considering the use of **iodine azide**. Further computational studies are warranted to provide a more complete thermodynamic profile of this intriguing and reactive molecule.

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